

Mechanism of Action and Kinase Selectivity

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Compound Focus: Cvt-313

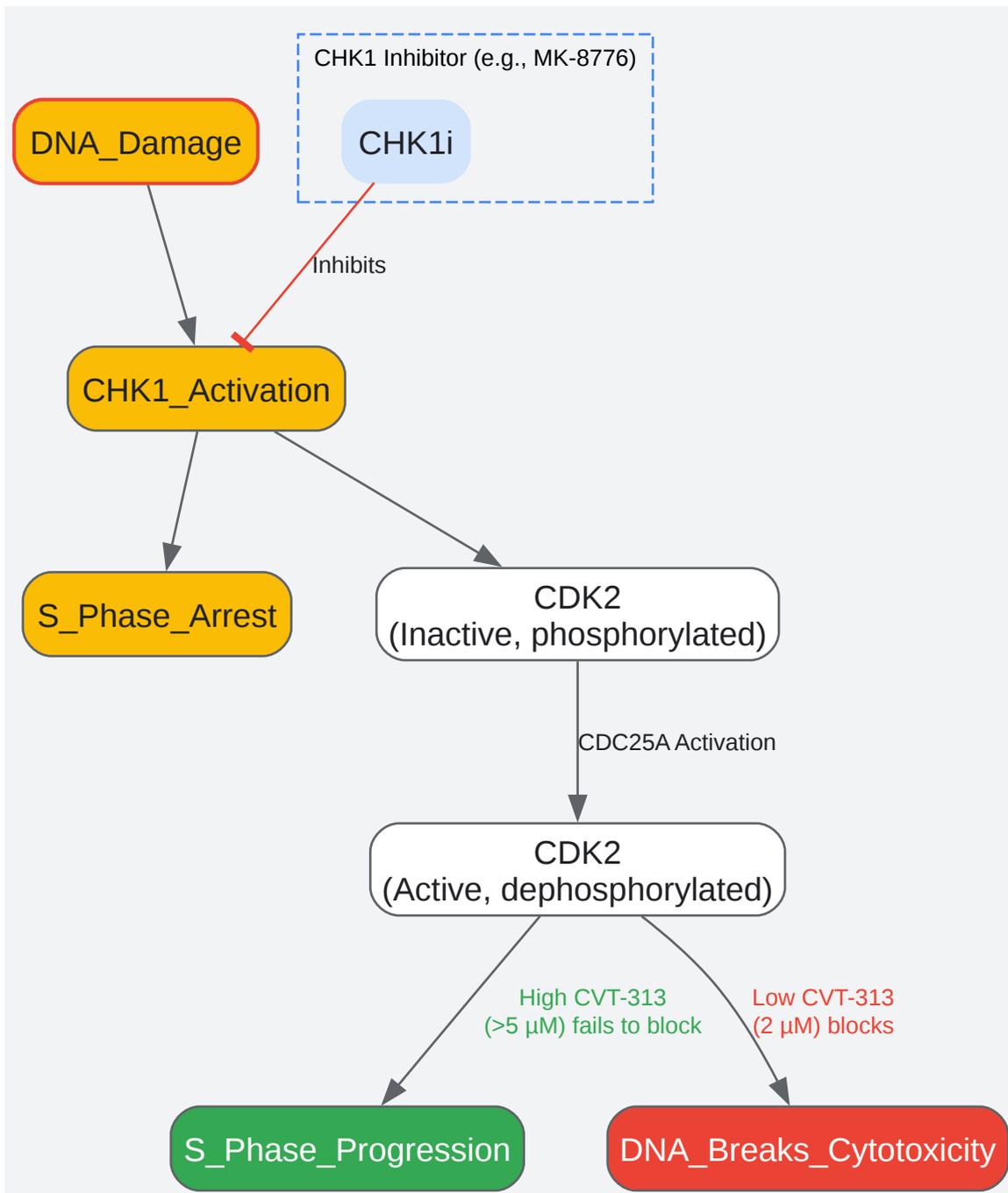
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CVT-313 functions as a **type I kinase inhibitor**, binding directly to the ATP-binding pocket of CDK2 in its active conformation [1]. Key molecular interactions include direct hydrogen bonds with Leu83, Asp86, and Asp145, and a water-mediated bond with Asn132 [1] [2].

The diagram below illustrates the mechanism of **CVT-313** in the context of DNA damage and checkpoint abrogation, integrating findings from multiple studies [3].



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CVT-313 demonstrates good selectivity for CDK2. The table below shows its activity against other common CDKs [4] [5].

Kinase Target	Reported IC ₅₀	Selectivity Fold-Change vs. CDK2
CDK2/Cyclin E	0.18 - 0.5 μ M	(Reference)
CDK5/p25	0.42 μ M	~1-2 fold less selective
CDK1/Cyclin B	3.7 - 4.2 μ M	~7-8 fold more selective
CDK9/Cyclin T1	2.3 μ M	~4-5 fold more selective
CDK7/Cyclin H/MAT1	9.2 μ M	~18 fold more selective
CDK4/Cyclin D1	>215 μ M	>400 fold more selective

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol is adapted from methods used to determine the IC₅₀ of **CVT-313** in colorectal cancer cell lines [6].

- **Cell Seeding:** Plate cells (e.g., A549, or patient-derived lines) in 96-well plates at a density of 4,000 cells/well in 100 μ L of complete growth medium. Incubate for 24 hours.
- **Drug Treatment:** Prepare a 10 mM stock solution of **CVT-313** in DMSO. Serially dilute the stock to create a concentration range (e.g., from 50 μ M or 100 μ M, with a 1:3 serial dilution for a 10-point curve). Add diluted drug to cells; include a DMSO-only vehicle control.
- **Incubation:** Incubate cells with **CVT-313** for 48-72 hours.
- **Viability Readout:** Add CellTiter-Glo Reagent. Measure luminescence using a plate reader. Luminescence is proportional to the amount of ATP present, indicating metabolically active cells.
- **Data Analysis:** Calculate percent viability relative to the DMSO control. Use nonlinear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol for Investigating Checkpoint Abrogation

This method outlines how to use **CVT-313** to study DNA damage checkpoint bypass, based on research with SN38 (a topoisomerase I inhibitor) and CHK1 inhibitors [3].

- **Induce S-Phase Arrest:** Treat cells (e.g., MDA-MB-231) with SN38 (e.g., 1 μ M) for 24 hours.
- **Apply Inhibitors:** Replace medium with one containing both a CHK1 inhibitor (e.g., MK-8776) and **CVT-313**. **Critical concentrations** from the literature are:
 - **2 μ M CVT-313:** To block single-agent CHK1-induced DNA damage and cytotoxicity.
 - **5 μ M CVT-313:** To inhibit S-phase entry in an undamaged context.
 - **10 μ M CVT-313:** To block CDK1 and prevent mitotic entry (note: at this concentration, **CVT-313** also inhibits CDK1).
- **Analysis:** Monitor cell cycle progression via flow cytometry (e.g., 12-24 hours post-treatment) and assess cytotoxicity by measuring the sub-G1 population or using a viability assay (e.g., 48 hours post-treatment).

Key Considerations for Experimental Design

- **Solubility and Storage:** **CVT-313** is soluble in DMSO (up to 80-100 mg/mL). Prepare stock solutions at a high concentration (e.g., 10-100 mM) in fresh, dry DMSO, aliquot, and store at -20°C to avoid freeze-thaw cycles and moisture absorption [7] [5].
- **Cellular Context is Crucial:** The effective concentration of **CVT-313** is highly dependent on the biological process you are studying. The differential sensitivity observed (e.g., 2 μ M vs. 10 μ M) suggests that CDK2 has distinct activity thresholds for phosphorylating different substrates [3].
- **Combination Studies:** **CVT-313** has shown synergistic effects when combined with other agents, such as CDK9 inhibition or the CDK4 inhibitor indolocarbazole [6] [1]. This makes it a valuable tool for exploring combination therapies.

I hope these application notes and protocols provide a solid foundation for your research. Should you require further clarification on any of the methodologies, please feel free to ask.

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